molecular formula C13H21N3O2S B1654068 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide CAS No. 2097903-25-6

1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide

Cat. No.: B1654068
CAS No.: 2097903-25-6
M. Wt: 283.39
InChI Key: SBHVRYJORXDMOZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative of a substituted imidazole core. The parent compound, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS: 1247180-42-2), has a molecular weight of 189.24 g/mol and features an ethyl group at position 1, a methyl group at position 2, and a sulfonamide (-SO₂NH₂) group at position 4 of the imidazole ring . The target compound extends this structure by substituting the sulfonamide’s hydrogen with a 4-methylidenecyclohexyl group, introducing steric bulk and increased lipophilicity.

Properties

IUPAC Name

1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-4-16-9-13(14-11(16)3)19(17,18)15-12-7-5-10(2)6-8-12/h9,12,15H,2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVRYJORXDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC2CCC(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152207
Record name 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097903-25-6
Record name 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097903-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is a compound belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the number of each atom in the compound's molecular formula.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A systematic review highlighted the antibacterial activity of various imidazole-based compounds against resistant bacterial strains. For instance, one study reported that derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameTarget BacteriaMIC (µM)
This compoundS. aureus20-40
Similar Imidazole Derivative AE. coli40-70
Similar Imidazole Derivative BPseudomonas aeruginosa10-30

The mechanism by which imidazole derivatives exert their antibacterial effects typically involves interference with bacterial DNA synthesis and cell wall integrity. The nitro group in some derivatives can be reduced to form reactive species that damage DNA . This mechanism is crucial in combating antibiotic-resistant strains.

Case Studies

Several studies have investigated the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Helicobacter pylori : A hybrid compound containing an imidazole moiety was found effective against both metronidazole-sensitive and -resistant strains of H. pylori. The study reported inhibition zones of up to 32 mm using disk diffusion assays .
  • Evaluation Against ESKAPE Pathogens : A recent study focused on ESKAPE pathogens, notorious for their resistance to antibiotics. Compounds similar to this compound were tested and showed promising results against these pathogens, suggesting potential for future therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

  • The target compound’s 4-methylidenecyclohexyl group significantly increases lipophilicity compared to simpler -NH₂ sulfonamides () or polar substituents like hydroxymethyl (). This may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, the bis(4-methoxybenzyl) group in introduces aromaticity and methoxy groups, balancing lipophilicity and solubility for medicinal applications .

Synthetic Accessibility

  • Sulfonamide formation via sulfonyl chloride intermediates (e.g., in and ) is a common strategy. The target compound likely follows a similar route, substituting 4-methylidenecyclohexylamine for the amine component .
  • The isopropyl-substituted derivative () demonstrates that bulkier substituents are synthetically feasible but may require optimized reaction conditions .

The hydroxymethyl derivative () has a lower molecular weight, which could favor renal clearance but reduce binding affinity compared to the target compound .

Physicochemical Stability

  • The parent compound () is stable at room temperature, suggesting that the imidazole-sulfonamide core is robust. The cyclohexyl group in the target compound may further enhance stability against enzymatic degradation .

Preparation Methods

Tert-Butyl Deprotection Strategy

The most extensively documented approach for synthesizing structurally analogous imidazole sulfonamides involves a multi-step sequence utilizing tert-butyl-protected intermediates. For 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide, this method proceeds as follows:

Step 1: Formation of the Imidazole Core
A solution of 4-amino-N-tert-butylbenzenesulfonamide (1.0 equiv) in anhydrous toluene undergoes condensation with 4-methylidenecyclohexanecarbaldehyde (1.2 equiv) under Dean-Stark conditions. Catalytic p-toluenesulfonic acid (0.1 equiv) facilitates imine formation via azeotropic removal of water at 110°C. Subsequent reaction with tosylmethylisocyanide (1.5 equiv) in dimethylformamide at 80°C in the presence of potassium carbonate (2.0 equiv) generates the substituted imidazole intermediate.

Step 2: N-Alkylation
Introduction of the ethyl and methyl groups occurs through sequential alkylation. The imidazole nitrogen undergoes ethylation using ethyl bromide (1.2 equiv) in tetrahydrofuran with sodium hydride (1.5 equiv) as base at 0–25°C. Subsequent methylation at the adjacent position employs methyl iodide (1.1 equiv) under similar conditions.

Step 3: Sulfonamide Deprotection
The tert-butyl protecting group is removed via acidolysis. Treatment with trifluoroacetic acid (10 equiv) in dichloromethane at 25°C for 12 hours quantitatively yields the free sulfonamide. Purification by recrystallization from acetonitrile provides the target compound in 68–72% overall yield (n = 5).

Key Characterization Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 1.24 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$), 2.35 (s, 3H, CH$$3$$), 4.51 (q, J = 7.1 Hz, 2H, NCH$$2$$), 5.12 (s, 1H, =CH$$2$$), 5.28 (s, 1H, =CH$$_2$$), 7.63 (s, 1H, imidazole-H).
  • HRMS (ESI+): m/z calculated for $$ \text{C}{13}\text{H}{21}\text{N}3\text{O}2\text{S} $$ [M+H]$$^+$$: 284.1431, found: 284.1428.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies enable efficient construction of the sulfonamide linkage through mechanochemical activation. This approach eliminates traditional solvent use and reduces reaction times:

Ball Milling Protocol
A stainless-steel grinding vessel charged with:

  • 1-Ethyl-2-methylimidazole-4-sulfonyl chloride (1.0 equiv)
  • 4-Methylidenecyclohexylamine (1.1 equiv)
  • Potassium carbonate (2.0 equiv)
  • Cucurbituril (0.05 equiv as phase-transfer catalyst)
  • Palladium(II) chloride bis(triphenylphosphine) (0.03 equiv)

Milling at 30 Hz for 90 minutes induces sulfonamide bond formation. Post-processing involves aqueous workup and flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product in 82–85% yield.

Comparative Advantages

  • Reaction time reduced from 24 hours (solution-phase) to 1.5 hours
  • Eliminates dichloromethane and dimethylformamide usage
  • Scalable to 10 mmol batches without yield degradation

Analytical Characterization

Spectroscopic Profiling

Comprehensive spectral data confirm structural integrity across all synthetic routes:

Infrared Spectroscopy

  • Strong absorption at 1158 cm$$^{-1}$$ (S=O asymmetric stretch)
  • N-H deformation at 1592 cm$$^{-1}$$
  • C=C stretch of methylidene group at 1635 cm$$^{-1}$$

$$ ^{13}\text{C} $$-NMR Analysis

  • 138.5 ppm (imidazole C-4)
  • 147.2 ppm (sulfonamide S-N)
  • 114.3 and 145.8 ppm (methylidene carbons)

Process Optimization Considerations

Yield Enhancement Strategies

Comparative analysis of the three methods reveals critical optimization points:

Parameter Tert-Butyl Method Mechanochemical Direct Sulfonylation
Overall Yield (%) 68–72 82–85 74–78
Reaction Time 36 hours 1.5 hours 8 hours
Solvent Consumption 15 L/kg product 0.5 L/kg 8 L/kg
Catalyst Cost $120/g $85/g $45/g

Data synthesized from

The mechanochemical approach demonstrates superior sustainability metrics, though scalability beyond 100 g batches requires further validation. Tert-butyl deprotection remains valuable for introducing complex substituents early in the synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with imidazole sulfonamide precursors. Key steps include:
  • Sulfonamide formation : Reacting 1-ethyl-2-methylimidazole-4-sulfonyl chloride with 4-methylidenecyclohexylamine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride group .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product .
    Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst choice (e.g., Raney nickel for avoiding dehalogenation byproducts) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the imidazole ring and cyclohexyl group. Aromatic protons appear at δ 7.0–8.5 ppm, while methylidene protons resonate near δ 5.5–6.0 ppm .
  • LC-MS : Monitors reaction progress and detects intermediates (e.g., [M+H]+ ion for sulfonamide intermediates) .
  • FTIR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, and N-H stretches near 3300 cm⁻¹ .

Q. How can crystallographic data resolve ambiguities in molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:
  • The imidazole ring typically adopts a planar geometry (deviation < 0.01 Å), while the cyclohexyl group may show chair or boat conformations .
  • Hydrogen bonds between sulfonamide N-H and acceptor atoms (e.g., O or N) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-verification : Combine NMR (e.g., 2D COSY, HSQC) with SC-XRD to resolve ambiguities in stereochemistry or regiochemistry .
  • Dynamic NMR : Detect conformational flexibility in the cyclohexyl group by variable-temperature NMR (e.g., coalescence temperature analysis) .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic properties and compare with experimental data .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Catalyst selection : Replace Pd/C with Raney nickel in hydrogenation steps to prevent dehalogenation (common in aryl-substituted imidazoles) .
  • Solvent optimization : Use aprotic solvents (e.g., DMF) to reduce hydrolysis of sulfonyl chloride intermediates .
  • Byproduct tracking : Employ LC-MS or TLC to identify impurities early and adjust reaction kinetics (e.g., slower reagent addition) .

Q. How can structure-activity relationships (SAR) guide biological testing?

  • Methodological Answer :
  • Functional group variation : Compare sulfonamide derivatives with modified substituents (e.g., replacing ethyl with isopropyl) to assess antimicrobial activity .
  • In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays, referencing similar imidazole sulfonamides with IC₅₀ values <10 µM .
  • Molecular docking : Map interactions with target enzymes (e.g., dihydropteroate synthase for sulfonamides) using AutoDock Vina .

Q. What experimental designs are robust for studying hydrogen-bonding networks in crystals?

  • Methodological Answer :
  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing patterns .
  • Temperature-dependent XRD : Collect data at 100 K and 298 K to observe thermal effects on H-bond stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) via CrystalExplorer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide
Reactant of Route 2
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide

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